molecular formula C8H5BrClNS B035372 5-Bromo-2-(chloromethyl)-1,3-benzothiazole CAS No. 110704-49-9

5-Bromo-2-(chloromethyl)-1,3-benzothiazole

Cat. No.: B035372
CAS No.: 110704-49-9
M. Wt: 262.55 g/mol
InChI Key: XKSOYDLJFUNDMD-UHFFFAOYSA-N
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Description

5-Bromo-2-(chloromethyl)-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a bromine atom at the 5th position, a chloromethyl group at the 2nd position, and a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(chloromethyl)-1,3-benzothiazole typically involves the bromination and chloromethylation of benzothiazole derivatives. One common method includes the reaction of 2-mercaptobenzothiazole with bromine to introduce the bromine atom at the 5th position. This is followed by the chloromethylation reaction using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 2nd position.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chloromethylation processes. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(chloromethyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of thiols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chloromethyl groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiols and amines.

Scientific Research Applications

5-Bromo-2-(chloromethyl)-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(chloromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorobenzothiazole: Similar structure but lacks the chloromethyl group.

    2-(Chloromethyl)-1,3-benzothiazole: Similar structure but lacks the bromine atom.

    5-Bromo-1,3-benzothiazole: Similar structure but lacks the chloromethyl group.

Uniqueness

5-Bromo-2-(chloromethyl)-1,3-benzothiazole is unique due to the presence of both bromine and chloromethyl groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-bromo-2-(chloromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNS/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSOYDLJFUNDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557375
Record name 5-Bromo-2-(chloromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110704-49-9
Record name 5-Bromo-2-(chloromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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